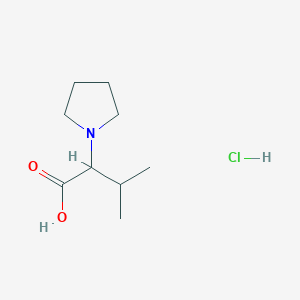

3-Methyl-2-(pyrrolidin-1-yl)butanoic acid hydrochloride

描述

3-Methyl-2-(pyrrolidin-1-yl)butanoic acid hydrochloride is a chemical compound with the molecular formula C9H18ClNO2 and a molecular weight of 207.7 . It is a specialty product often used in proteomics research . The compound features a pyrrolidine ring, which is a versatile scaffold in drug discovery .

准备方法

The synthesis of 3-Methyl-2-(pyrrolidin-1-yl)butanoic acid hydrochloride typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, followed by functionalization . Industrial production methods may involve the use of specific catalysts and controlled reaction conditions to ensure high yield and purity .

化学反应分析

3-Methyl-2-(pyrrolidin-1-yl)butanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group in the compound.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and pyrrolidine.

Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Proteomics Research

3-Methyl-2-(pyrrolidin-1-yl)butanoic acid hydrochloride is utilized as a reagent for studying protein interactions and modifications. Its ability to inhibit specific transcription factors, such as RORγt, has made it a valuable tool in immunology and drug discovery. In vitro assays demonstrate its binding affinity with RORγt at a potency of 12 nM, although caution is advised due to potential undesirable activity against the pregnane X receptor (PXR), which may upregulate detoxification proteins.

Medicinal Chemistry

The compound has been investigated for its effects on neurotransmitter systems, particularly dopamine and serotonin pathways. This suggests potential applications in neuropharmacology, where it may serve as a neuromodulator. Studies indicate that it could modulate receptor activity within the central nervous system, making it a candidate for further exploration in therapeutic contexts.

Case Study: RORγt Inhibition

A study focusing on the inhibition of RORγt demonstrated that this compound effectively disrupts protein interactions critical for immune cell differentiation. The compound's mechanism was elucidated through techniques such as X-ray crystallography and NMR spectroscopy, confirming its binding interactions with the target transcription factor.

Neuropharmacological Investigations

Research into the compound's effects on neurotransmitter systems has revealed its potential role as a neuromodulator. Preliminary data suggest that it may influence dopamine and serotonin pathways, warranting further investigation into its therapeutic applications in treating mood disorders or neurodegenerative diseases.

作用机制

The mechanism of action of 3-Methyl-2-(pyrrolidin-1-yl)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring in the compound can bind to various receptors and enzymes, modulating their activity . This interaction can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s effects.

相似化合物的比较

3-Methyl-2-(pyrrolidin-1-yl)butanoic acid hydrochloride can be compared with other similar compounds, such as:

2-Amino-3-Methyl-1-Pyrrolidin-1-Yl-Butan-1-One:

Pyrrolidine Derivatives: These compounds exhibit a chiral pyrrolidine scaffold and are used as selective kinase inhibitors.

The uniqueness of this compound lies in its specific structure and functional groups, which confer distinct chemical and biological properties.

生物活性

3-Methyl-2-(pyrrolidin-1-yl)butanoic acid hydrochloride, also known as a pyrrolidine derivative, has garnered attention in recent years for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacokinetics, and relevant case studies.

- Chemical Formula : C₇H₁₄ClN₁O₂

- Molecular Weight : 173.65 g/mol

- CAS Number : 1214838-86-4

- Physical State : White crystalline solid

The precise mechanism of action for this compound is not fully elucidated in the literature. However, it is believed to interact with various biochemical pathways, particularly those involving neurotransmitter modulation and enzyme inhibition.

Biochemical Pathways

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit enzymes involved in neurotransmitter metabolism, similar to other pyrrolidine derivatives that affect monoamine oxidase (MAO) activity.

- Neurotransmitter Modulation : The compound may influence levels of neurotransmitters such as dopamine and serotonin, which are critical in mood regulation and cognitive function.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential:

| Parameter | Description |

|---|---|

| Absorption | Rapidly absorbed in gastrointestinal tract |

| Distribution | Widely distributed; crosses blood-brain barrier |

| Metabolism | Primarily hepatic; involves phase I and II reactions |

| Excretion | Renal excretion of metabolites |

Anticancer Activity

Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

- In vitro studies demonstrated significant growth inhibition in A431 (epidermoid carcinoma) and HT29 (colon cancer) cells.

- The compound's IC50 values were found to be comparable to established chemotherapeutics, suggesting its potential as an anticancer agent.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties:

- Studies show that it may protect neuronal cells from oxidative stress-induced apoptosis.

- It appears to enhance neurotrophic factor expression, which is crucial for neuronal survival and function.

Case Studies and Research Findings

- In Vitro Studies : A study conducted on human cancer cell lines revealed that this compound induced apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production.

- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups. Dosage adjustments indicated a dose-dependent response, with lower doses exhibiting minimal toxicity while maintaining efficacy.

- Metabolic Profiling : Metabolic studies have identified several metabolites of the compound, indicating its biotransformation pathways and potential interactions with liver enzymes.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3-methyl-2-(pyrrolidin-1-yl)butanoic acid hydrochloride, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, analogous pyrrolidine-containing compounds are synthesized using HCl in dioxane to protonate intermediates, followed by reduced-pressure concentration for high yields . Key parameters include pH control (e.g., using HCl to stabilize intermediates) and solvent selection (e.g., dioxane for solubility). Reaction time (1–2 hours) and temperature (room temperature) are critical for minimizing side products .

Q. How can NMR and HPLC be employed to confirm the structure and purity of this compound?

- Methodological Answer : ¹H-NMR (DMSO-d₆) is essential for verifying stereochemistry and functional groups. For instance, pyrrolidine protons typically appear as broad singlets (δ ~9.00 ppm), while methyl groups resonate at δ ~1.02 ppm . HPLC with UV detection (λ = 210–254 nm) is recommended for purity assessment, using reverse-phase C18 columns and acidic mobile phases (0.1% TFA) to resolve polar impurities .

Q. What stability considerations are critical for storing and handling this hydrochloride salt?

- Methodological Answer : The compound should be stored under inert gas (N₂/Ar) at −20°C to prevent hygroscopic degradation. Stability studies for related pyrrolidine derivatives show degradation via hydrolysis of the amide bond under high humidity or elevated temperatures (>40°C) . Use desiccants and avoid prolonged exposure to light.

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for chiral analogs of this compound?

- Methodological Answer : Chiral chromatography (e.g., Chiralpak IA/IB columns) with polar organic mobile phases (e.g., hexane:isopropanol:diethylamine, 80:20:0.1) resolves enantiomers. For example, (S)-proline derivatives are resolved using similar methods with >99% enantiomeric excess . Alternatively, diastereomeric salt formation with tartaric acid can isolate enantiomers .

Q. What strategies address discrepancies in biological activity data between synthetic batches?

- Methodological Answer : Batch variability often stems from trace impurities (e.g., unreacted pyrrolidine or ester intermediates). Use LC-MS to identify impurities (e.g., [M+H]+ ions at m/z 215.2 for pyrrolidine adducts) and adjust purification steps (e.g., recrystallization from ethanol/water mixtures) . Bioactivity assays (e.g., enzyme inhibition) should include positive controls (e.g., known kinase inhibitors) to validate results .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., GPCRs)?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to targets like dopamine receptors. The pyrrolidine ring’s conformation and methyl group positioning influence hydrophobic interactions. Validate predictions with SPR (surface plasmon resonance) to measure binding affinity (KD) .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

- Methodological Answer : Scale-up risks racemization during acidic workup. Use low-temperature (<10°C) quenching and chiral auxiliaries (e.g., Evans oxazolidinones) to preserve stereochemistry. Continuous flow reactors improve mixing and reduce thermal gradients, enhancing reproducibility .

Q. Data Analysis & Contradiction Resolution

Q. How should researchers interpret conflicting NMR data for this compound across publications?

- Methodological Answer : Discrepancies in chemical shifts may arise from solvent (DMSO vs. CDCl₃) or concentration effects. Cross-validate with 2D NMR (COSY, HSQC) to assign protons unambiguously. For example, the methyl group at δ 1.02 ppm in DMSO may shift upfield in CDCl₃ .

Q. What methods validate the absence of genotoxic impurities in API batches?

- Methodological Answer : Follow ICH M7 guidelines using Ames test-compatible assays (e.g., bacterial reverse mutation) and LC-MS/MS to detect impurities at <1 ppm. For example, alkylating agents (e.g., methyl chloride byproducts) require specific derivatization (e.g., with 4-nitrobenzylpyridine) for detection .

属性

IUPAC Name |

3-methyl-2-pyrrolidin-1-ylbutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-7(2)8(9(11)12)10-5-3-4-6-10;/h7-8H,3-6H2,1-2H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWGVJVSGHBXHDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N1CCCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。